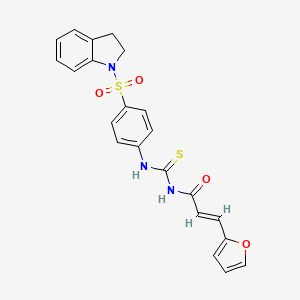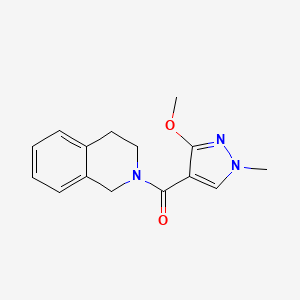![molecular formula C20H18N2O2 B2714950 3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide CAS No. 591222-13-8](/img/structure/B2714950.png)
3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide” is an organic molecule with several functional groups. It contains a benzyl group (a benzene ring attached to a CH2 group), an ether linkage (an oxygen atom connected to two carbon atoms), a cyano group (a carbon triple-bonded to a nitrogen), and an amide group (a carbonyl group (C=O) attached to a nitrogen). These functional groups could potentially give this compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl group is likely to contribute to the compound’s rigidity and could influence its interactions with other molecules. The ether, cyano, and amide groups could participate in a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would be affected by its polarity, its melting and boiling points would depend on the strength of its intermolecular interactions, and its reactivity would be influenced by the presence of reactive functional groups .Aplicaciones Científicas De Investigación
Renewable Building Blocks in Material Science
Compounds with phenolic functionalities, like those derived from phloretic acid, have been explored as renewable building blocks for enhancing the reactivity towards benzoxazine ring formation. This approach allows for the synthesis of materials with suitable thermal and thermo-mechanical properties for a wide range of applications, presenting a sustainable alternative to conventional phenol-based processes (Acerina Trejo-Machin et al., 2017).
Synthesis and Structural Analysis
Studies on compounds such as leflunomide metabolite analogs, which inhibit Bruton's tyrosine kinase (BTK), showcase the relevance of cyano-amide structures in medicinal chemistry. These compounds exhibit specific hydrogen-bonding networks and crystal packing, crucial for their biological activity (S. Ghosh et al., 2000).
Coordination Chemistry and Reactivity
Isocyanides and their derivatives have been investigated for their coordination to metal ions and subsequent reactivity. Such studies provide insights into the synthesis of complexes that could be relevant for catalysis or material science applications (G. Facchin et al., 2002).
Enamide Synthesis
Research into the transformation of tertiary α-azidyl phenyl ketones into enamides via metal-catalyzed reactions opens up potential pathways for the synthesis of structurally related compounds. This method offers a convenient approach to the synthesis of various enamides and isoquinolones, highlighting the versatility of cyano-amide functionalities (Tonghao Yang et al., 2018).
Heterocyclic Compound Synthesis
The utilization of benzoyl propionic acid derivatives for synthesizing a range of heterocyclic compounds, such as furanones, pyrrolinones, and benzoxazinones, underscores the importance of cyano-amide structures in organic synthesis. These methodologies contribute to the development of new molecules with potential applications in pharmaceuticals and materials science (A. Y. Soliman et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyano-3-(3-phenylmethoxyphenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-11-22-20(23)18(14-21)12-17-9-6-10-19(13-17)24-15-16-7-4-3-5-8-16/h2-10,12-13H,1,11,15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNMMQGWZTXVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-5-((3-fluorobenzyl)thio)-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2714868.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2714869.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide](/img/structure/B2714870.png)
![1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2714871.png)
![1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2714872.png)
![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2714877.png)
![1-Ethyl-3-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2714880.png)

![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2714883.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide](/img/structure/B2714884.png)
![9-Methyl-6-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]purine](/img/structure/B2714885.png)


![1-[[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2714891.png)